Allyl-4,6-O-benzylidene-beta-D-glucopyranoside

描述

Structural Characterization of Allyl-4,6-O-benzylidene-β-D-glucopyranoside

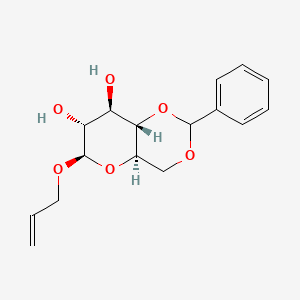

Allyl-4,6-O-benzylidene-β-D-glucopyranoside is a protected carbohydrate derivative featuring a β-D-glucopyranose core with two critical functional groups:

- An allyl ether at the anomeric oxygen (O-1)

- A benzylidene acetal bridging the 4- and 6-hydroxyl groups

The benzylidene group imposes a rigid bicyclic structure, locking the glucose ring in a ^1*C~4~ chair conformation. The allyl group provides a reactive handle for further chemical modifications. Key stereochemical features include:

- β-configuration at the anomeric center (C-1)

- R-configuration at the benzylidene acetal bridge (C-4/C-6)

The IUPAC name is (4aR,6S,7R,8R,8aS)-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d]dioxine-7,8-diol .

Historical Context and Development

First synthesized in the late 20th century, this compound emerged as a key intermediate in carbohydrate chemistry:

- 1970s : Early reports of benzylidene-protected glucosides for regioselective functionalization

- 1990s : Systematic exploration of allyl glycosides as stable intermediates in oligosaccharide synthesis

- 2007 : Breakthrough in solvent-controlled regioselective protection using THF, enabling efficient C-2 modifications

Critical advancements include its use in:

Significance in Carbohydrate Chemistry

This compound addresses two fundamental challenges in glycochemistry:

- Regioselective protection : The benzylidene group blocks O-4/O-6 while leaving O-2/O-3 accessible

- Anomeric stability : The allyl group resists acid-catalyzed hydrolysis better than methyl or benzyl glycosides

Applications include:

Physical and Chemical Properties

Molecular Formula and Weight

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₆H₂₀O₆ | |

| Molecular weight | 308.33 g/mol | |

| Exact mass | 308.12598835 Da |

Spectroscopic Characteristics

Solubility Profile

| Solvent | Solubility (mg/mL) | Temperature (°C) | Source |

|---|---|---|---|

| Chloroform | 45.2 | 25 | |

| DMSO | 12.8 | 25 | |

| Water | <0.1 | 25 |

Crystallographic Data

Although direct crystallographic data for this specific compound remains unpublished, related structures show:

属性

IUPAC Name |

(4aR,6R,7R,8R,8aS)-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O6/c1-2-8-19-16-13(18)12(17)14-11(21-16)9-20-15(22-14)10-6-4-3-5-7-10/h2-7,11-18H,1,8-9H2/t11-,12-,13-,14-,15?,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBCPFYQIULSGV-ANNNQLRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Allyl-4,6-O-benzylidene-beta-D-glucopyranoside typically involves the reaction of 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide with mercury bromide, mercury oxide, and allyl alcohol . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops. These facilities maintain stringent cleanliness standards, ranging from Class 100 to Class 100,000 cleanrooms, to ensure the purity and quality of the final product.

化学反应分析

Types of Reactions: Allyl-4,6-O-benzylidene-beta-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reductive ring-opening of the 1,3-dioxane ring can yield 6-O-benzyl and 4-O-benzyl ethers.

Substitution: Mono-alkylation, acylation, and silylation reactions can be performed at the 2-position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reductive agents such as lithium aluminum hydride and sodium borohydride are used

生物活性

Allyl-4,6-O-benzylidene-β-D-glucopyranoside (ABG) is a glycoside compound derived from glucose, notable for its potential biological activities. This article explores the synthesis, biological properties, and research findings related to ABG, supported by data tables and case studies.

Synthesis and Structural Characteristics

ABG is synthesized through the reaction of allyl alcohol with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, utilizing reagents such as mercury bromide and mercury oxide. This process allows for regioselective protection of hydroxyl groups, which is crucial for its subsequent biological evaluations . The structure features a benzylidene group that enhances its stability and solubility in various solvents.

Key Synthetic Pathways

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Synthesis of ABG | Allyl alcohol + 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | Mercury bromide/oxide | High yield (specific yields not reported) |

| Regioselective protection | Benzyl halides + NaH in THF | 80°C | 92% crude yield |

Biological Activity

Research indicates that ABG exhibits a range of biological activities. Its structural features contribute to its interaction with various biological targets.

Antimicrobial Activity

ABG has shown promising antimicrobial properties against several bacterial strains. In vitro studies demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of bacterial cell walls and interference with metabolic pathways .

Case Study: Antimicrobial Efficacy

- Organisms Tested : E. coli, S. aureus, P. aeruginosa

- Minimum Inhibitory Concentration (MIC) :

- E. coli: 50 µg/mL

- S. aureus: 30 µg/mL

- P. aeruginosa: 70 µg/mL

Anti-inflammatory Properties

ABG has also been evaluated for its anti-inflammatory effects. In animal models, it significantly reduced inflammation markers such as TNF-alpha and IL-6 when administered at doses of 10 mg/kg body weight. This suggests potential therapeutic applications in inflammatory diseases .

Table: Inflammatory Markers Reduction

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 200 | 150 |

| ABG (10 mg/kg) | 100 | 80 |

The biological activity of ABG can be attributed to its ability to modulate cellular pathways. Studies indicate that it interacts with specific receptors involved in inflammation and microbial defense mechanisms. The presence of the allyl group enhances its lipophilicity, allowing better penetration into cell membranes .

科学研究应用

Synthetic Applications

Allyl-4,6-O-benzylidene-beta-D-glucopyranoside serves as a versatile building block in organic synthesis. Its unique structural features allow for selective modifications, making it valuable in the synthesis of various glycosylated compounds.

Glycosylation Reactions

The compound has been employed in stereoselective glycosylation reactions. For instance, studies have demonstrated that it can act as a donor in glycosylation with different acceptors to yield α- and β-glycosides with high selectivity. A notable example includes the synthesis of methyl 2-O-acetyl-3-O-allyl-4,6-O-benzylidene-β-D-glucopyranoside through coupling reactions that exhibit high α-selectivity due to the directing effects of the allyl and benzylidene groups .

Regioselective Protection

The compound has also been utilized for regioselective protection strategies. Research indicates that using specific solvents like tetrahydrofuran (THF) can lead to mono-benzylation at the C-2 position of this compound, showcasing its utility in creating selectively protected derivatives . This property is crucial for developing complex carbohydrate structures where precise control over functionalization is required.

Biological Activities

Research has indicated that derivatives of this compound exhibit various biological activities, which may be harnessed for therapeutic applications.

Antimicrobial Properties

Some studies have highlighted the antimicrobial activities of compounds derived from this compound. These derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

There is emerging evidence that certain derivatives may possess anticancer properties. Research into the structure-activity relationship (SAR) of these compounds has revealed that modifications can enhance their cytotoxic effects against cancer cell lines . This aspect opens avenues for further exploration in cancer therapeutics.

Case Studies

Several case studies illustrate the applications of this compound in research settings.

Synthesis of Oligosaccharides

A study focused on the convergent synthesis of complex oligosaccharides utilized this compound as a key intermediate. The research outlined a multi-step synthetic route that allowed for the assembly of pentasaccharide units with high efficiency .

Development of Glycosylated Drugs

Another case study investigated the potential of glycosylated derivatives of this compound as drug candidates. The findings suggested that these compounds could enhance solubility and bioavailability compared to their non-glycosylated counterparts, making them promising candidates for further pharmacological evaluation .

相似化合物的比较

Aglycone Variations

a. Allyl vs. Methyl Aglycones Methyl 4,6-O-benzylidene-α-D-glucopyranoside (MBG) shares the benzylidene protection but uses a methyl group as the aglycone. While MBG derivatives are widely used for acylations and alkylations (e.g., lauroyl, myristoyl substitutions) , the allyl group offers distinct advantages:

- Versatility in Deprotection : Allyl groups can be removed under mild conditions (e.g., Pd-catalyzed deallylation) for further functionalization, unlike methyl groups .

- Reactivity in Glycosylations : Allyl glycosides participate in cross-metathesis or oxidation, enabling diverse downstream modifications .

b. Aromatic Aglycones 4-Methoxyphenyl 3-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside features a 4-methoxyphenyl aglycone, enhancing crystallinity and stability compared to allyl derivatives. This makes it preferable for X-ray studies and solid-phase synthesis .

Protecting Group Strategies

a. Benzylidene Acetal Stability The 4,6-O-benzylidene group is common across analogs, providing rigidity to the glucose ring and directing regioselective reactions. For example, in THF solvent, allyl-4,6-O-benzylidene-β-D-glucopyranoside undergoes mono-benzylation at C2 with 25% yield, whereas DMF promotes competing reactions .

b. Additional Protections

- Benzyl vs. Benzoyl: Allyl-2-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside () demonstrates how electron-withdrawing benzoyl groups reduce hydroxyl reactivity compared to benzyl ethers, altering regioselectivity in glycosylations.

- Silyl Groups: Compounds like 2-O-TBS-4,6-O-benzylidene-mannopyranosides () highlight the use of bulky silyl protections to block specific positions, a strategy applicable to glucose analogs .

Sugar Core and Anomeric Configuration

a. Glucose vs. Mannose Derivatives Allyl-4,6-O-benzylidene-β-D-glucopyranoside is distinct from mannose analogs (e.g., allyl-4,6-O-benzylidene-α-D-mannopyranoside) due to the C2 hydroxyl configuration. Mannose derivatives exhibit β-selectivity in C-glycoside formation, whereas glucose analogs favor α-anomers, underscoring stereochemical dependencies in reactivity .

b. α vs. β Anomers The β-configuration of the target compound enhances nucleophilic reactivity at the anomeric center compared to α-anomers like allyl-4,6-O-benzylidene-α-D-glucopyranoside (). This difference is critical in glycosylation efficiency and product stereochemistry .

Data Tables

Table 1: Structural and Reactivity Comparison

常见问题

Q. What are the key synthetic steps and characterization methods for Allyl-4,6-O-benzylidene-β-D-glucopyranoside?

The synthesis typically involves mercury-mediated allylation of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide using HgBr₂ and HgO in allyl alcohol, followed by benzylidene protection . Purification is achieved via precipitation from organic solvents (e.g., hexane/ethyl acetate). Essential characterization techniques include:

Q. What protecting group strategies are commonly employed for hydroxyl groups in this compound?

The 4,6-O-benzylidene group is a critical trans-acetal protecting group that rigidifies the glucopyranoside ring, leaving the C2 and C3 hydroxyls exposed for selective modification. Common strategies include:

- Alkylation/Acylation : Steric bulk (e.g., BnBr, PMBCl) in THF selectively protects the C2 hydroxyl, while DMF promotes bis-protection .

- Silylation : Bulky silyl reagents (e.g., TBDMSCl) in THF yield C2 mono-silylated products .

- Hydrogen bonding modulation : Solvent polarity (THF vs. DMF) alters hydroxyl reactivity by disrupting intramolecular H-bonds between C2-OH and the anomeric allyl group .

Advanced Research Questions

Q. How does solvent choice influence regioselectivity in protecting group installation?

Solvent polarity dictates regioselectivity by modulating hydrogen bonding and alkoxide solvation:

- THF : Low polarity enhances intramolecular H-bonding between C2-OH and the anomeric allyl group, increasing C2 acidity and favoring mono-protection (e.g., 70–80% yield for C2-benzylation) .

- DMF : High polarity disrupts H-bonding, enabling bis-protection (e.g., C2/C3 dialkylation) due to increased nucleophilicity of both hydroxyls . Steric effects from bulky reagents (e.g., BnBr) further enhance C2 selectivity in THF, as observed in comparative studies with methyl/benzyl glucosides .

Q. What structural features govern stereochemical outcomes in glycosylation reactions using this compound?

The β-anomeric configuration and 4,6-O-benzylidene group enforce a rigid chair conformation, directing nucleophiles to the β-face. For example:

- Activation of thioethyl glycosides with PhSO-Pip/Tf₂O yields β-C-mannopyranosides via a cyclic oxocarbenium ion intermediate .

- Steric hindrance from the benzylidene group prevents axial attack, favoring equatorial β-linkages in oligosaccharide synthesis .

Q. How do anomeric configurations (α vs. β) affect reactivity in downstream reactions?

- β-Anomers : The allyl group at C1 stabilizes the transition state via hyperconjugation, enhancing reactivity in glycosylations. This configuration also promotes C2 selectivity in alkylation due to stronger H-bonding with the adjacent hydroxyl .

- α-Anomers : Reduced steric hindrance at C1 allows for alternative reaction pathways, such as silylation at C3, but with lower regioselectivity .

Q. What mechanistic rationale explains regioselectivity in alkylation reactions?

Regioselectivity arises from a balance of steric effects, H-bonding, and solvent interactions:

- C2 preference : Intramolecular H-bonding between C2-OH and the anomeric allyl group increases C2 acidity, favoring deprotonation and alkylation .

- Steric hindrance : Bulky reagents (e.g., BnBr) selectively target the less hindered C2 position, while smaller groups (e.g., AcCl) yield mixed C2/C3 products .

- Solvent coordination : THF weakly solvates alkoxides, amplifying steric and electronic differences between hydroxyls .

Q. What advanced structural analysis techniques validate the compound’s conformation?

- X-ray crystallography : Resolves the chair conformation and benzylidene acetal geometry, confirming C2/C3 hydroxyl orientations .

- NOESY NMR : Identifies through-space interactions (e.g., between H1 and H3) to validate the β-anomeric configuration .

- DFT calculations : Predict relative hydroxyl acidities and transition-state geometries for regioselective reactions .

Q. How is this compound utilized in oligosaccharide synthesis?

It serves as a key glycosyl donor or acceptor in complex carbohydrate assembly:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。